[(2-chloropyrimidin-5-yl)imino]dimethyl-lambda6-sulfanone
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Overview
Description
[(2-chloropyrimidin-5-yl)imino]dimethyl-lambda6-sulfanone is a chemical compound with a unique structure that combines a pyrimidine ring with a sulfanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-chloropyrimidin-5-yl)imino]dimethyl-lambda6-sulfanone typically involves the reaction of 2-chloropyrimidine with dimethyl sulfoxide (DMSO) under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imino group. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and controlling the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[(2-chloropyrimidin-5-yl)imino]dimethyl-lambda6-sulfanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate (K2CO3), and are carried out in polar aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted pyrimidine derivatives.
Scientific Research Applications
[(2-chloropyrimidin-5-yl)imino]dimethyl-lambda6-sulfanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(2-chloropyrimidin-5-yl)imino]dimethyl-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: A simpler compound with a similar pyrimidine ring structure.
2-Bromopyrimidine: Another halogenated pyrimidine derivative.
2-Aminopyrimidine: Contains an amino group instead of a chlorine atom.
Uniqueness
[(2-chloropyrimidin-5-yl)imino]dimethyl-lambda6-sulfanone is unique due to the presence of both the imino and sulfanone groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2-chloropyrimidin-5-yl)imino-dimethyl-oxo-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3OS/c1-12(2,11)10-5-3-8-6(7)9-4-5/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHVJFFQDXWZCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC1=CN=C(N=C1)Cl)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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